4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester
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Overview
Description
4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 1256359-12-2 . It has a molecular weight of 375.27 .
Molecular Structure Analysis
The IUPAC name of this compound is N-(methylsulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide . The InChI code is 1S/C14H22BNO6S2/c1-13(2)14(3,4)22-15(21-13)11-7-9-12(10-8-11)16(23(5,17)18)24(6,19)20/h7-10H,1-6H3 .Chemical Reactions Analysis
Boronic esters, including this compound, are often used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of boron to palladium .Physical And Chemical Properties Analysis
This compound has a molecular weight of 375.27 .Scientific Research Applications
Chemical and Pharmacological Studies
4-(Bis(methylsulfonyl)amino)phenylboronic acid, pinacol ester and related compounds have been involved in various chemical and pharmacological studies. For instance, Rosowsky et al. (1981) explored the preparation of lipid-soluble bis(amide) derivatives of methotrexate as potential prodrugs, focusing on their pharmacokinetic properties and binding to dihydrofolate reductase preparations. The study highlighted the activities of certain derivatives in vivo, suggesting they act as prodrugs in animals (Rosowsky et al., 1981).
Affinity and Accumulation Studies
Research by Brandt and Bergman (1981) examined the structural requirements for the accumulation of polychlorinated biphenyls and their sulfur-containing metabolites in respiratory tract tissues. The study revealed a strong accumulation of radioactivity in the mucosa of bronchi, trachea, and larynx, indicating specific structure-dependency for accumulation in lung and kidney tissues (Brandt & Bergman, 1981).
Synthesis and Anticonvulsant Activity
Hamor and Farraj (1965) researched the anticonvulsant activity of alkyl esters of 4-amino-2-sulfamoylbenzoic acid, examining the relationship between steric factors and anticonvulsant properties. Their work provided insights into the potency of various esters and their specific CNS activities (Hamor & Farraj, 1965).
Metabolic Studies
Nishikawa et al. (1968) investigated the metabolic fate and urinary metabolites of compounds containing bis(methylsulfonyl) structures. Their study provided valuable information on the metabolic pathways and the stability of the compounds during metabolic processes (Nishikawa et al., 1968).
Antineoplastic Agent Evaluation
Shyam et al. (1993) synthesized and evaluated a series of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines as antineoplastic agents. Their research demonstrated the significant antineoplastic activity of these compounds against various leukemias and solid tumors, highlighting their potential as therapeutic agents (Shyam et al., 1993).
Safety And Hazards
properties
IUPAC Name |
N-methylsulfonyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO6S2/c1-13(2)14(3,4)22-15(21-13)11-7-9-12(10-8-11)16(23(5,17)18)24(6,19)20/h7-10H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQKTMCTMGKKBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(S(=O)(=O)C)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682203 |
Source
|
Record name | N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide | |
CAS RN |
1256359-12-2 |
Source
|
Record name | Methanesulfonamide, N-(methylsulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Methanesulfonyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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